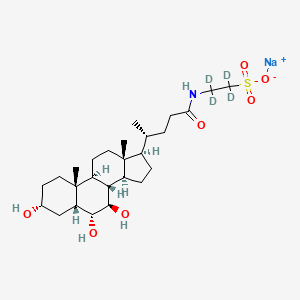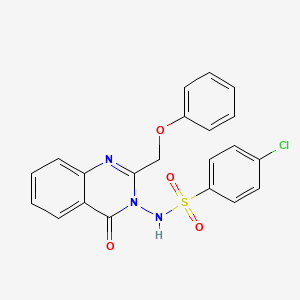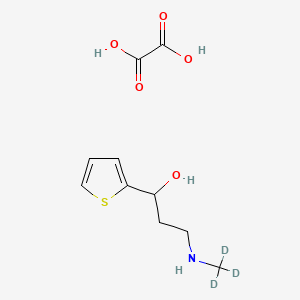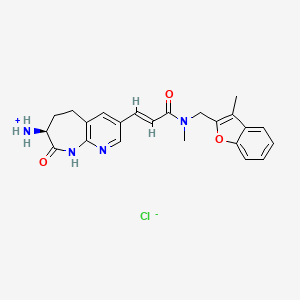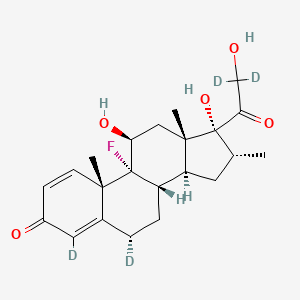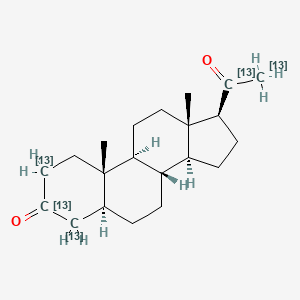
5|A-Dihydroprogesterone-13C5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5α-Dihydroprogesterone-13C5, also known as 5α-pregnane-3,20-dione-13C5, is an isotopically labeled derivative of 5α-dihydroprogesterone. This compound is a progestogen and neurosteroid synthesized from progesterone. It plays a crucial role in various biological processes and is an intermediate in the synthesis of other important steroids such as allopregnanolone and isopregnanolone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5α-dihydroprogesterone-13C5 typically involves the reduction of progesterone using 5α-reductase enzymes. The isotopic labeling with 13C is achieved through the incorporation of 13C-labeled precursors during the synthesis process. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the incorporation of the isotopic label .
Industrial Production Methods
Industrial production of 5α-dihydroprogesterone-13C5 involves large-scale synthesis using biotechnological methods. These methods include the use of microbial fermentation and enzymatic reactions to produce the compound in high yields. The process is optimized to ensure the efficient incorporation of the 13C label and to maintain the purity of the final product .
化学反応の分析
Types of Reactions
5α-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to 5α-pregnane-3,20-dione.
Reduction: Formation of 5α-pregnane-3α,20α-diol.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5α-dihydroprogesterone-13C5. These products are often used as intermediates in the synthesis of other biologically active steroids .
科学的研究の応用
5α-Dihydroprogesterone-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the study of steroid metabolism.
Biology: Investigated for its role in modulating the activity of the GABA_A receptor and its effects on neuronal function.
Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other steroidal compounds
作用機序
5α-Dihydroprogesterone-13C5 exerts its effects through several mechanisms:
Progesterone Receptor Agonist: Binds to and activates the progesterone receptor, influencing gene expression and cellular responses.
GABA_A Receptor Modulation: Acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and contributing to its neurosteroid activity
類似化合物との比較
Similar Compounds
Allopregnanolone: A potent neurosteroid with similar GABA_A receptor modulatory effects.
5β-Dihydroprogesterone: An isomer with different biological activities and receptor affinities.
Progesterone: The precursor from which 5α-dihydroprogesterone-13C5 is synthesized
Uniqueness
5α-Dihydroprogesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its specific interactions with the progesterone receptor and GABA_A receptor also distinguish it from other similar compounds .
特性
分子式 |
C21H32O2 |
|---|---|
分子量 |
321.44 g/mol |
IUPAC名 |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChIキー |
XMRPGKVKISIQBV-DQSPSFAYSA-N |
異性体SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C |
正規SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



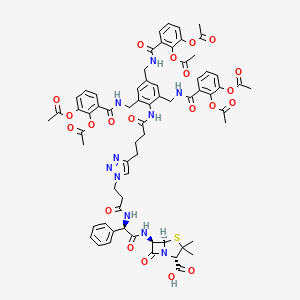

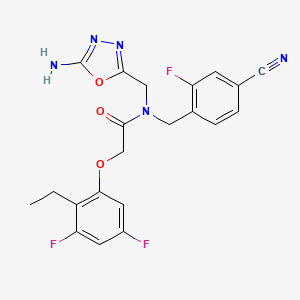


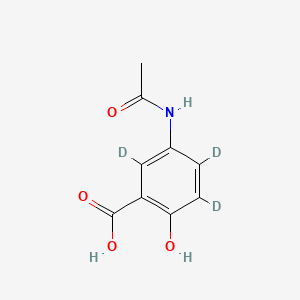
![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

